REACTION_CXSMILES
|
[C:1]([NH2:4])(=O)[CH3:2].[H-].[Na+].[H][H].[C:9](=[S:11])=S.[CH3:12]N(C)C(=O)C.[CH:18]1[CH:23]=[CH:22]C=[CH:20][CH:19]=1>CN(C)C(=O)C.C1(C)C=CC=CC=1.O1CCCC1>[CH3:12][C:2]1[CH:20]=[CH:19][CH:18]=[C:23]([CH3:22])[C:1]=1[N:4]=[C:9]=[S:11] |f:1.2,5.6,7.8|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=S)=S
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C(C)=O)C.C1=CC=CC=C1
|
Name
|
N,N-dimethylacetamide toluene
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C(C)=O)C.C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
completion of the reaction after which the reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
is cooled
|
Type
|
CUSTOM
|
Details
|
a reaction time of approximately 1.5 hours
|
Duration
|
1.5 h
|
Type
|
CUSTOM
|
Details
|
to provide
|
Type
|
CUSTOM
|
Details
|
yields in excess of 80 percent while when
|
Type
|
CUSTOM
|
Details
|
yields in excess of 80 percent
|
Type
|
CUSTOM
|
Details
|
are obtained in approximately 20 minutes
|
Duration
|
20 min
|
Name
|
|
Type
|
|
Smiles
|
CC1=C(C(=CC=C1)C)N=C=S
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |